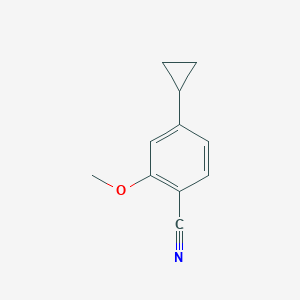
4-Cyclopropyl-2-methoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-methoxybenzonitrile is an organic compound with the molecular formula C11H11NO It is characterized by a cyclopropyl group attached to the benzene ring, along with a methoxy group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-2-methoxybenzonitrile typically involves the reaction of 4-cyclopropylbenzaldehyde with methoxyamine hydrochloride, followed by dehydration to form the nitrile group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the nitrile group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropyl-2-methoxybenzonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-methoxybenzonitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The cyclopropyl and methoxy groups can affect the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
4-Methoxybenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.
4-Cyclopropylbenzonitrile: Lacks the methoxy group, which may affect its reactivity and solubility.
2-Methoxybenzonitrile: The methoxy group is positioned differently, influencing its electronic properties.
Uniqueness: 4-Cyclopropyl-2-methoxybenzonitrile is unique due to the presence of both the cyclopropyl and methoxy groups, which can influence its chemical reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-cyclopropyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-11-6-9(8-2-3-8)4-5-10(11)7-12/h4-6,8H,2-3H2,1H3 |
InChI Key |
CNHNWIVMUHEBGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




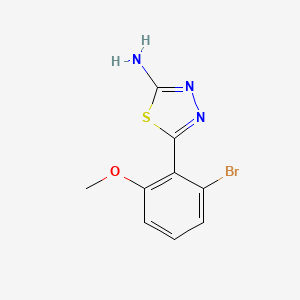
![6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13696475.png)
![Ethyl 2-[[2-(Fmoc-amino)ethyl]amino]acetate Hydrochloride](/img/structure/B13696481.png)

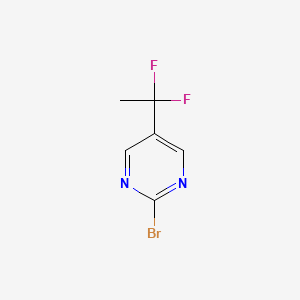
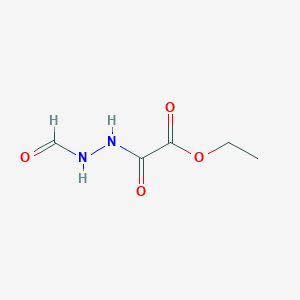


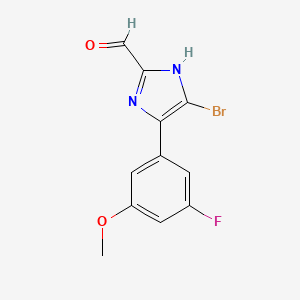
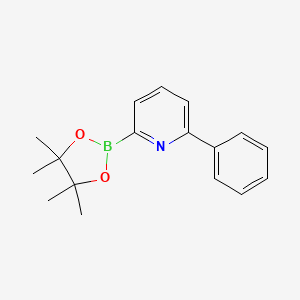
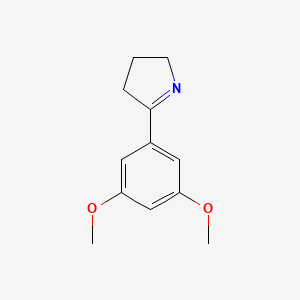
![5-Bromo-4-[2-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696538.png)
